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Methyl4-pyridinecarboxylate

Cat. No.: B13113575
M. Wt: 136.13 g/mol
InChI Key: PMDHIMMPXRSDML-UHFFFAOYSA-M
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Description

Significance of Pyridinecarboxylates in Contemporary Chemical Research

Pyridinecarboxylates, a class of organic compounds derived from pyridine (B92270) and carboxylic acids, hold a significant position in modern chemical research. ontosight.ai Their unique structural features, which include a nitrogen-containing heterocyclic aromatic ring, allow for a diverse range of chemical modifications and applications. ontosight.aiontosight.ai

The presence of the pyridine ring and the carboxylate group makes these compounds valuable as building blocks in the synthesis of more complex molecules. chemimpex.com They are particularly important as intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com In medicinal chemistry, pyridinecarboxylate derivatives are investigated for a wide array of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.aiontosight.ai The ability of the pyridine nitrogen and the carboxylate oxygen to coordinate with metal ions also makes them important ligands in coordination chemistry, with applications in catalysis and materials science. researcher.liferesearcher.life

Furthermore, the structural diversity within the pyridinecarboxylate class allows for fine-tuning of their physical and chemical properties, such as solubility and reactivity, which is crucial for targeted drug design and the creation of specialized materials. ontosight.ai Researchers are actively exploring new synthetic methodologies to create novel pyridinecarboxylate derivatives with enhanced functionalities and applications. researcher.life

Scope of Academic Inquiry into Methyl 4-Pyridinecarboxylate

Academic research on methyl 4-pyridinecarboxylate is broad and multifaceted, encompassing its synthesis, reactivity, and application in various scientific fields. A key area of investigation is its use as a precursor in the synthesis of more complex molecules. For instance, it serves as a starting material for producing various substituted pyridine derivatives, which are important scaffolds in medicinal chemistry. chemimpex.com

Studies have explored its role in the development of new pharmaceuticals. For example, derivatives of methyl 4-pyridinecarboxylate have been investigated for their potential as anti-inflammatory and anticancer agents. chemimpex.com The compound is also utilized in the synthesis of agrochemicals, such as herbicides and pesticides. chemimpex.com

In the field of materials science, methyl 4-pyridinecarboxylate and its derivatives are used in the creation of polymers and coatings, contributing to enhanced material properties like durability. chemimpex.com The compound's ability to participate in various chemical reactions makes it a versatile reagent in organic synthesis for laboratory-scale creation of complex molecules. chemimpex.comcymitquimica.com Spectroscopic and physicochemical studies of methyl 4-pyridinecarboxylate are also actively pursued to understand its fundamental properties, which is essential for its application in different areas of research. nist.govnih.govchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NO2- B13113575 Methyl4-pyridinecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6NO2-

Molecular Weight

136.13 g/mol

IUPAC Name

2-methylpyridine-4-carboxylate

InChI

InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)/p-1

InChI Key

PMDHIMMPXRSDML-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=CC(=C1)C(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Retrosynthetic Strategies

Direct Esterification and Transesterification Approaches to Methyl 4-Pyridinecarboxylate

The most direct route to Methyl 4-pyridinecarboxylate involves the esterification of its corresponding carboxylic acid, isonicotinic acid.

Direct Esterification: This classical approach involves reacting isonicotinic acid with methanol (B129727), typically in the presence of a strong acid catalyst like concentrated sulfuric acid. chembk.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. While straightforward, this method can be complicated by side reactions, such as oxidation and carbonization of the organic material by the strong acid catalyst. chembk.com An alternative is oxidative esterification, where a precursor like 4-pyridinecarboxaldehyde (B46228) is converted directly to the methyl ester using reagents such as oxone and a trivalent indium catalyst. scirp.org

Transesterification: This equilibrium-driven process involves the conversion of one ester into another by reaction with an alcohol. For instance, an existing ester of isonicotinic acid could be converted to Methyl 4-pyridinecarboxylate by reacting it with a large excess of methanol in the presence of an acid or base catalyst. wikipedia.org The mechanism proceeds through a tetrahedral intermediate at the carbonyl carbon. wikipedia.org To drive the equilibrium towards the desired product, the alcohol reactant (methanol) is used in excess, or a lower-boiling alcohol byproduct is continuously removed from the reaction mixture. orgsyn.org Research has shown that pyridyl functional groups are compatible with these reaction conditions, and methyl esters are often the preferred substrates for such transformations. orgsyn.org

Table 1: Comparison of Direct Esterification and Transesterification for Methyl 4-Pyridinecarboxylate Synthesis

Feature Direct Esterification Transesterification
Starting Material Isonicotinic acid Another ester of isonicotinic acid
Primary Reagent Methanol Methanol
Typical Catalyst Strong acid (e.g., H₂SO₄) Acid or Base
Key Principle Acid-catalyzed nucleophilic acyl substitution Equilibrium-controlled substitution of the alkoxy group
Considerations Potential for side reactions with harsh catalysts. chembk.com Requires driving the equilibrium, e.g., by using excess methanol. orgsyn.org

Oxidative Pathways from Methylpyridine Precursors to 4-Pyridinecarboxylic Acid

A common and industrially relevant strategy for synthesizing the necessary precursor, 4-pyridinecarboxylic acid (isonicotinic acid), is through the oxidation of 4-methylpyridine (B42270) (γ-picoline).

Gas-phase catalytic oxidation of 4-methylpyridine using air or oxygen is an efficient, single-step method for producing isonicotinic acid. ijcce.ac.ir A variety of metal-oxide catalysts have been developed to optimize this transformation. Vanadium-based catalysts are widely used, often modified with other metal oxides to enhance their activity and selectivity. ijcce.ac.ir For example, modifying vanadium pentoxide (V₂O₅) with tin dioxide (SnO₂) and titanium dioxide (TiO₂) increases the conversion of 4-methylpyridine and allows the reaction to proceed at lower temperatures. ijcce.ac.irijcce.ac.ir

Another effective catalytic system employs N-hydroxyphthalimide (NHPI) as a radical catalyst in conjunction with cobalt(II) and manganese(II) salts. researchgate.net This system facilitates the selective aerobic oxidation of methylpyridines. While 4-methylpyridine has been noted to be less reactive than its isomer, 3-methylpyridine, significant yields of 4-pyridinecarboxylic acid can still be achieved, particularly in co-oxidation reactions. researchgate.net

Table 2: Selected Catalytic Systems for the Oxidation of 4-Methylpyridine to 4-Pyridinecarboxylic Acid

Catalyst System Temperature (°C) Oxidant Reported Yield of Isonicotinic Acid Source(s)
V-Ti-Cr-Al-P 310 Air/Water >82% researchgate.net
NHPI-Co(OAc)₂-Mn(OAc)₂ 150 Air (20 atm) 70% (in co-oxidation) researchgate.net
V₂O₅-TiO₂-SnO₂ ~300-340 Air Shifts maximum yield to lower temperatures ijcce.ac.irijcce.ac.ir
V-Cr-O 360 Air/Water 47.46% chemjournal.kz

The mechanisms of these oxidation reactions are complex and depend on the specific catalyst employed.

For vanadium-based catalysts, quantum chemical studies suggest that the promoting effect of additives like SnO₂ and TiO₂ is electronic in nature. ijcce.ac.ir These modifiers increase the proton affinity of the vanadyl oxygen (V=O) bond in the catalyst structure. This enhanced basicity facilitates the initial, rate-limiting step of the reaction: the heterolytic cleavage of a C-H bond in the methyl group of the adsorbed 4-methylpyridine. ijcce.ac.irijcce.ac.ir The energy released by the formation of a new O-H bond on the catalyst surface helps to compensate for the energy required to break the C-H bond. ijcce.ac.ir

In contrast, the system utilizing N-hydroxyphthalimide (NHPI) and cobalt salts proceeds through a radical pathway. researchgate.net The process is initiated by the cobalt-catalyzed generation of the phthalimide-N-oxyl (PINO) radical from NHPI. This radical is capable of abstracting a hydrogen atom from the methyl group of 4-methylpyridine, initiating an oxidation cascade that ultimately leads to the carboxylic acid. The mechanism involves cobalt cycling between its Co(II) and Co(III) oxidation states. acs.org

Nucleophilic Aromatic Substitution Routes for Functionalized Methyl 4-Pyridinecarboxylates

Nucleophilic aromatic substitution (SₙAr) provides a powerful method for introducing functional groups onto the pyridine (B92270) ring, enabling the synthesis of complex derivatives of Methyl 4-pyridinecarboxylate. This reaction is particularly effective on pyridine rings that are activated by electron-withdrawing groups and contain a good leaving group. numberanalytics.com

A clear example is the synthesis of Methyl 3-fluoro-4-pyridinecarboxylate. nih.gov The process begins with the nitration of Methyl 4-pyridinecarboxylate to produce Methyl 3-nitro-4-pyridinecarboxylate. The strongly electron-withdrawing nitro group and the ring nitrogen activate the C-3 position towards nucleophilic attack and also serve as an excellent leaving group. Refluxing this nitro-substituted intermediate with cesium fluoride (B91410) (CsF) in a polar aprotic solvent like DMSO results in the displacement of the nitro group by the fluoride anion, yielding the desired 3-fluoro product in a 38% yield. nih.gov This "nitropyridine pathway" demonstrates a viable strategy for accessing functionalized pyridine derivatives. nih.gov Similarly, chloro-substituted pyridines are known to be susceptible to SₙAr, allowing for the introduction of various nucleophiles at the 4-position. beilstein-journals.org

Multi-component Reactions for Pyridine Ring Construction with Relevance to 4-Pyridinecarboxylate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer an efficient strategy for constructing complex pyridine rings. bohrium.com While many MCRs produce highly substituted pyridines, their application can be conceptually extended to the synthesis of the 4-pyridinecarboxylate scaffold. researchgate.netacs.org

The Hantzsch dihydropyridine (B1217469) synthesis and its variations are classic examples of MCRs that form a pyridine ring. A modern, one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), a ketone derivative, and an ammonium (B1175870) source can yield polysubstituted pyridines. acs.org By carefully selecting the starting components, one could theoretically construct a pyridine ring with a cyano or other carboxylate precursor group at the 4-position. Subsequent hydrolysis and esterification would then lead to the target molecule.

Another novel three-component reaction, which combines an aminopentynoate, an aldehyde, and an α-isocyanoacetamide, demonstrates the power of MCRs to create significant molecular complexity by forming multiple chemical bonds in a single, highly ordered process. acs.org Designing an MCR that directly yields Methyl 4-pyridinecarboxylate would require reactants that embed the necessary C-4 carboxylate functionality from the start, offering a highly convergent and atom-economical approach.

Retrosynthetic Analysis for Designing Synthetic Routes to Methyl 4-Pyridinecarboxylate and its Complex Derivatives

Retrosynthesis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.

For the parent molecule, Methyl 4-pyridinecarboxylate , several disconnections are logical:

Functional Group Interconversion (FGI): The most straightforward retrosynthetic step is the disconnection of the ester to its constituent parts, leading back to isonicotinic acid and methanol. This is the reverse of a direct esterification. Isonicotinic acid is a common starting material.

Oxidation of Precursor: The isonicotinic acid can be further disconnected via the reverse of an oxidation reaction, leading back to 4-methylpyridine . This corresponds to the forward synthetic methods involving catalytic oxidation. researchgate.netresearchgate.net

Pyridine Ring Construction: A more fundamental disconnection involves breaking down the pyridine ring itself. This would lead to simpler, acyclic precursors suitable for a multi-component reaction , such as a Hantzsch-type synthesis.

For a more complex derivative , such as Methyl 3-fluoro-4-pyridinecarboxylate , the retrosynthetic analysis begins by disconnecting the most reactive or recently added functional group:

C-F Bond Disconnection: The fluoro group at the 3-position can be disconnected via the reverse of a nucleophilic aromatic substitution (SₙAr). This suggests a precursor with a good leaving group at that position, such as a nitro group. This leads back to Methyl 3-nitro-4-pyridinecarboxylate . nih.gov

C-N Bond Disconnection: The nitro group is installed by nitration. The retrosynthetic step is the reverse of this electrophilic aromatic substitution, leading back to the parent Methyl 4-pyridinecarboxylate .

Parent Scaffold Breakdown: From this point, the analysis proceeds as described for the unsubstituted parent molecule.

This logical process, combining disconnections based on key bond formations (esterification, C-C bonds, C-heteroatom bonds) and functional group interconversions, allows chemists to map out multiple potential pathways to the target compound and its analogues, drawing upon the full range of synthetic methodologies available. researchgate.netnih.gov

Mechanistic Investigations and Advanced Reaction Pathways

Fundamental Reactivity of the Pyridinecarboxylate Moiety

The reactivity of the methyl 4-pyridinecarboxylate is fundamentally governed by the electronic characteristics of the pyridine (B92270) ring, which are significantly influenced by the nitrogen heteroatom and the ester functional group.

The pyridine ring is structurally analogous to benzene (B151609) but the replacement of a CH group with a more electronegative nitrogen atom leads to a significant redistribution of electron density. The nitrogen atom exerts an inductive electron-withdrawing effect, reducing the electron density of the ring carbons and making the system less nucleophilic than benzene. smolecule.comgcwgandhinagar.com This deactivation renders the pyridine ring less susceptible to electrophilic aromatic substitution, which requires harsh reaction conditions. gcwgandhinagar.comnowgonggirlscollege.co.in When such reactions do occur, substitution is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions would place an unfavorable positive charge on the electronegative nitrogen atom. nowgonggirlscollege.co.inchemicalbook.com The presence of the methyl carboxylate group at the 4-position, being an electron-withdrawing group, further deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. gcwgandhinagar.com Nucleophilic substitution reactions occur preferentially at the 2-, 4-, and 6-positions, as the negative charge in the reaction intermediate can be effectively stabilized by the electronegative nitrogen atom. chemicalbook.com For methyl 4-pyridinecarboxylate, this inherent reactivity makes the 2- and 6-positions prime targets for nucleophiles.

The position of the carboxylic acid group on the pyridine ring dramatically influences the rate and mechanism of decarboxylation. Studies comparing the isomers of pyridinecarboxylic acid show that the 4-isomer, isonicotinic acid, is significantly more stable and decarboxylates much more slowly than the 2-isomer, picolinic acid. One study demonstrated that picolinic acid decarboxylates over 100 times faster than isonicotinic acid.

The widely accepted mechanism for the decarboxylation of picolinic acid involves the formation of a zwitterionic intermediate, which is stabilized by the proximity of the positively charged nitrogen and the negatively charged carboxylate group. This stabilization is not possible for the 4-isomer, contributing to its greater stability. The decarboxylation rates are also highly dependent on pH.

Table 1: Comparative Decarboxylation Data of Pyridinecarboxylic Acids

Compound Relative Rate of Decarboxylation Notes
Picolinic Acid (2-isomer) >100x faster than Isonicotinic Acid Decarboxylation proceeds via a stable zwitterionic intermediate.
Isonicotinic Acid (4-isomer) Baseline Significantly more stable due to the inability to form a similar zwitterion.

This table provides a qualitative comparison based on reported kinetic studies.

Carbonylation Reactions Involving Methyl 4-Pyridinecarboxylate as a Ligand

While often a substrate, the pyridinecarboxylate moiety can also function as a crucial ligand in metal-catalyzed reactions, particularly palladium-catalyzed carbonylations. Pyridinecarboxylates act as bidentate, monoanionic N-O ligands that can chelate to a metal center, forming stable organometallic complexes. researchgate.net Although many studies focus on the 2-isomer (picolinate), the principles extend to other substituted pyridinecarboxylates. researchgate.netrsc.org

In these complexes, the pyridinecarboxylate ligand stabilizes the palladium(II) center. researchgate.net The electronic properties of the ligand, influenced by substituents on the pyridine ring, can modify the carbonylation pathway. rsc.org Kinetic studies on the carbonylation of [PdR(N–O)L] complexes have shown that the reaction mechanism can be manipulated by steric and electronic changes in the pyridinecarboxylate ligand. rsc.org For instance, substitution on the N-O chelate can promote hemilability, providing an alternative, dissociative mechanism for CO insertion. rsc.orgrsc.org This demonstrates that the pyridinecarboxylate ligand is not merely a spectator but an active participant in the catalytic cycle, influencing both the rate and mechanism of the carbonylation process.

Derivatization Strategies and Novel Compound Formation from Methyl 4-Pyridinecarboxylate

Methyl 4-pyridinecarboxylate is a valuable starting material for the synthesis of a wide range of more complex molecules through derivatization of its ester group or functionalization of the pyridine ring.

One of the most common and important derivatizations of methyl 4-pyridinecarboxylate is its conversion to the corresponding hydrazide, isonicotinic acid hydrazide (isoniazid). This transformation is typically achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine (B178648) hydrate. researchgate.netmdpi.com The reaction is generally straightforward and high-yielding.

A typical laboratory procedure involves heating the methyl ester with hydrazine hydrate, often in a solvent like methanol (B129727) or ethanol. chemicalbook.comtandfonline.com The reaction mixture is refluxed for several hours, after which the product hydrazide can be isolated upon cooling or removal of the solvent. chemicalbook.comgoogle.com Industrial-scale processes have also been developed that involve reactive distillation to remove the alcohol byproduct (methanol) and drive the reaction to completion, achieving yields of over 90%. google.com Enzymatic methods using lipase (B570770) catalysts in non-aqueous solvents have also been explored for this conversion. researchgate.net

Direct functionalization of the pyridine ring in methyl 4-pyridinecarboxylate is challenging due to the ring's electron-deficient nature. nowgonggirlscollege.co.in However, several strategies exist to introduce new functional groups.

Pyridine-N-Oxide Formation : A common strategy to facilitate electrophilic substitution is the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This transformation increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to attack by electrophiles. chemicalbook.com

Photochemical Reactions : Under certain conditions, methyl 4-pyridinecarboxylate can undergo functionalization via photoreactions. For example, irradiation in methanol under an oxygen atmosphere can lead to methoxylation at the 3-position, while under a nitrogen atmosphere, methoxylation and hydroxymethylation at the 2-position have been observed. oup.com

Directed Metalation : Advanced synthetic methods allow for regioselective C-H functionalization. Directed ortho-lithiation of related 2-substituted isonicotinic acids has been used to functionalize the 5-position. mdpi.com More recently, methods using n-butylsodium have been developed to deprotonate and functionalize the C4-position of pyridines directly, a significant challenge due to the directing influence of the nitrogen atom. nih.gov This can be followed by transmetalation and cross-coupling reactions to install a variety of substituents. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : The inherent electron deficiency of the pyridine ring makes it a suitable substrate for S_NAr reactions, allowing for the displacement of leaving groups at the 2- and 6-positions by nucleophiles.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 4-pyridinecarboxylate, these studies focus on the distribution of electrons and the molecule's response to electric fields, which dictate its reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chemeo.comnist.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. While Density Functional Theory (DFT) is a common method for calculating these properties, specific HOMO and LUMO energy values for methyl 4-pyridinecarboxylate are not extensively reported in publicly available literature. scirp.orgresearchgate.net

Dipole Moment and Polarisability Calculations

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. It is a vector quantity that influences solubility, intermolecular forces, and the molecule's interaction with external electric fields. Polarisability describes the ability of the electron cloud of a molecule to be distorted by an external electric field, inducing a temporary dipole moment. researchgate.net

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations offer a powerful tool for studying the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD simulations can model complex processes such as conformational changes, molecular aggregation, and the behavior of molecules in solution. researcher.liferesearchgate.net These simulations provide a dynamic picture of molecular behavior that is often inaccessible to static quantum chemical calculations.

Reaction pathway simulations are used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. pku.edu.cn This allows for the calculation of activation barriers and reaction rates, providing a detailed mechanistic understanding of chemical transformations. researchgate.net Such studies are crucial for predicting reaction outcomes and designing new synthetic routes. pku.edu.cn Despite the utility of these methods, specific molecular dynamics or reaction pathway simulation studies focusing exclusively on methyl 4-pyridinecarboxylate were not identified in the reviewed literature.

Computational Insights into Catalytic Mechanisms Involving Pyridinecarboxylates

Pyridinecarboxylates are important ligands and intermediates in various catalytic processes. Computational chemistry provides invaluable insights into the mechanisms of these reactions, clarifying the role of the catalyst and the factors that control selectivity and efficiency. rsc.org

Adsorption and Activation Energy Calculations

In heterogeneous catalysis, the adsorption of reactants onto a catalyst surface is a critical first step. researchgate.net Computational studies can calculate the adsorption energy, which quantifies the strength of the interaction between the adsorbate (e.g., methyl 4-pyridinecarboxylate) and the surface. rsc.org A moderate adsorption energy is often ideal, strong enough to activate the molecule but weak enough to allow for product desorption.

Activation energy is the minimum energy required to initiate a chemical reaction. DFT calculations are frequently employed to determine the energy of transition states, thereby providing the activation energy barrier for a given reaction step. nih.gov Lowering this barrier is the fundamental role of a catalyst. nih.gov Specific studies detailing the adsorption and activation energy calculations for reactions directly involving methyl 4-pyridinecarboxylate are sparse in the current literature.

Proton Affinity and Deprotonation Enthalpy Studies

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton. It is a fundamental measure of a molecule's intrinsic basicity. chemeo.com The NIST Chemistry WebBook provides an experimental value for the proton affinity of methyl 4-pyridinecarboxylate. chemeo.comnist.gov

Deprotonation enthalpy, conversely, measures the enthalpy change required to remove a proton from a molecule, indicating its gas-phase acidity. These thermodynamic quantities are vital for understanding acid-base chemistry and are particularly relevant in catalytic cycles that involve proton transfer steps. While the proton affinity for methyl 4-pyridinecarboxylate is documented, corresponding computational or experimental data for its deprotonation enthalpy is not widely reported.

Proton Affinity of Methyl 4-pyridinecarboxylate
PropertyValueUnitsSource
Proton Affinity (affp)926.60kJ/molNIST WebBook chemeo.com

Non-Linear Optical Properties (NLO) Derived from Theoretical Models

Theoretical and computational chemistry studies play a crucial role in predicting and understanding the non-linear optical (NLO) properties of molecules, offering insights that complement experimental findings. For Methyl 4-pyridinecarboxylate, also known as methyl isonicotinate (B8489971), computational models, particularly those based on Density Functional Theory (DFT), are employed to elucidate its potential as an NLO material. These studies focus on calculating key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are fundamental to a molecule's NLO response.

The investigation into the NLO properties of pyridine (B92270) derivatives is an active area of research. The inherent asymmetry in the electronic structure of the pyridine ring, combined with the influence of substituent groups, can lead to significant NLO effects. In Methyl 4-pyridinecarboxylate, the electron-withdrawing nature of the pyridine nitrogen and the ester group (-COOCH₃) at the 4-position are key determinants of its electronic and optical characteristics.

Computational approaches, such as those employing the B3LYP functional with various basis sets, are standard for optimizing the molecular geometry of Methyl 4-pyridinecarboxylate and subsequently calculating its NLO properties. These calculations provide a detailed picture of the molecule's response to an external electric field.

A comprehensive theoretical investigation into the vibrational spectra and NLO properties of methyl isonicotinate has provided valuable data. In one such study, DFT calculations were performed to determine the electric dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β).

The calculated values from this theoretical study are presented in the table below:

ParameterCalculated ValueUnit
μ (Dipole Moment)2.9228Debye
α (Mean Polarizability)-0.126x10-23esu
Δα (Anisotropy of Polarizability)-0.165x10-24esu
β (First Hyperpolarizability)0.297x10-30esu

The data reveals a significant first hyperpolarizability (β) value, suggesting that Methyl 4-pyridinecarboxylate possesses a notable second-order NLO response. This is often attributed to the intramolecular charge transfer characteristics of the molecule, facilitated by the pyridine ring and the ester substituent. The dipole moment also plays a crucial role in the NLO activity, and the calculated value indicates a polar nature of the molecule.

Further analysis within these theoretical studies often includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller energy gap generally correlates with a larger hyperpolarizability. For Methyl 4-pyridinecarboxylate, the charge distribution in these frontier orbitals can explain the origin of the NLO response, typically showing a charge transfer from one part of the molecule to another upon electronic excitation.

While these computational findings provide a strong theoretical foundation for the NLO properties of Methyl 4-pyridinecarboxylate, they underscore the potential of this and similar pyridine derivatives in the development of new materials for optical applications.

Coordination Chemistry and Metal Complexation

Methyl 4-Pyridinecarboxylate as a Monodentate Ligand in Metal Coordination

Methyl 4-pyridinecarboxylate, also known as methyl isonicotinate (B8489971), primarily functions as a monodentate ligand in coordination chemistry. tandfonline.com The pyridine (B92270) ring contains a nitrogen atom with a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. This interaction is characteristic of Lewis acid-base reactions, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). nih.gov

The coordination typically occurs through the nitrogen atom of the pyridine ring. tandfonline.com This mode of binding is common for pyridine and its derivatives, which are well-established ligands in transition metal chemistry. wikipedia.orgscispace.com The ester group at the 4-position of the pyridine ring is generally not directly involved in the coordination to the metal ion, making the ligand's behavior distinctly monodentate in many instances.

Chelation Behavior of Polyfunctional Pyridinecarboxylate Systems with Metal Ions

While methyl 4-pyridinecarboxylate itself typically acts as a monodentate ligand, the broader family of pyridinecarboxylate systems can exhibit chelation when additional donor atoms are present in the ligand structure. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion, resulting in the formation of a ring structure.

For instance, ligands that incorporate pyridinecarboxylate moieties along with other functional groups, such as pyridyl or amino pendants, can act as polydentate chelators. nih.gov An octadentate ligand featuring two picolinate (B1231196) and two pyridyl groups has been shown to form stable complexes with metal ions like Cd(II) and Pb(II), demonstrating selectivity over Zn(II) and Ca(II). nih.gov In such systems, the metal ion is enveloped by the multiple donor atoms of the ligand, leading to enhanced thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. wikipedia.org The coordination number and geometry of the metal ion are dictated by the ligand's structure and the nature of the metal itself. For example, in a Zn(II) complex with a polyfunctional pyridinecarboxylate ligand, the metal ion was found to be six-coordinated, whereas the larger Pb(II) ion was eight-coordinated with the same ligand. nih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with methyl 4-pyridinecarboxylate and related ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using a variety of analytical techniques to elucidate their structure and properties.

Transition Metal Complexes (e.g., Pd(II), Cu(II), Zn(II), Ni(II))

A range of transition metal complexes involving pyridine-based ligands have been synthesized and structurally characterized.

Palladium(II) Complexes : Palladium(II) readily forms square-planar complexes with 4-substituted pyridine ligands. nih.gov The general formulas for these complexes can be [PdL4]2+ or [PdL2Y2], where L is the pyridine ligand and Y is an anionic ligand like chloride. nih.gov The electronic properties of the substituent on the pyridine ring can influence the physicochemical properties of the resulting palladium complexes. nih.gov For example, two new palladium(II) complexes with 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione, a ligand related to methyl 4-pyridinecarboxylate, were synthesized and characterized as having a square planar geometry with the ligand coordinating through the pyridine nitrogen. researchgate.net

Copper(II) Complexes : Copper(II) complexes with methyl isonicotinate have been synthesized. In one example, a binuclear copper(II) complex with the formula [Cu(BI)2(LI)]2 was prepared, where LI is methyl isonicotinate and HBI is isobutyric acid. tandfonline.com The crystal structure revealed a paddle-wheel cage structure where two copper ions are bridged by four carboxylate groups from the isobutyric acid. Each copper ion is also coordinated to the nitrogen atom of a methyl isonicotinate molecule, resulting in a square pyramidal coordination geometry for each copper center. tandfonline.com

Zinc(II) and Nickel(II) Complexes : The coordination chemistry of Zn(II) and Ni(II) with pyridine-dicarboxylates highlights the influence of the metal ion's d-electron configuration on the resulting geometry. nih.gov Ni(II) (a d8 ion) typically forms regular octahedral complexes, whereas Zn(II) (a d10 ion) often exhibits more distorted octahedral or even five-coordinate geometries. nih.gov This difference in coordination preference can lead to the formation of different structural motifs, such as mononuclear complexes versus two-dimensional coordination polymers. nih.gov For instance, in complexes with pyridine-2,6-dicarboxylic acid, the Ni(II) complex is isostructural with the Zn(II) complex, but the coordination sphere around Ni(II) is significantly more regular. nih.gov

Below is a table summarizing some of the key structural features of these transition metal complexes.

Metal IonLigand(s)Formula of ComplexCoordination GeometryKey Structural Features
Pd(II)4-substituted pyridines[PdL4]2+ or [PdL2Y2]Square PlanarProperties are tunable by ligand substituents. nih.gov
Cu(II)Methyl isonicotinate, Isobutyric acid[Cu(BI)2(LI)]2Square PyramidalBinuclear paddle-wheel structure. tandfonline.com
Zn(II)Pyridine-2,6-dicarboxylic acid[Zn(HLig1)2]·3H2ODistorted OctahedralLess regular coordination compared to Ni(II). nih.gov
Ni(II)Pyridine-2,6-dicarboxylic acid[Ni(HLig1)2]·3H2OOctahedralMore regular coordination due to crystal field stabilization. nih.gov

Main Group Metal Complexes (e.g., Bi(III))

The coordination chemistry of main group metals with pyridinecarboxylate ligands is less explored compared to transition metals. However, research into bismuth(III) complexes has gained attention due to their potential medicinal applications. The isolation of bismuth(III) complexes with ester functionalities has been demonstrated, particularly when using bifunctional ligands that contain a thiolate group to anchor the weaker ester donor to the metal center. rsc.org

In general, bismuth(III) can exhibit a range of coordination numbers, with recent studies reporting a nine-coordinated Bi(III) complex with a pentadentate thiosemicarbazone ligand derived from 2,6-diacetylpyridine. epa.gov The synthesis of cationic bismuth compounds can be achieved through various methods, including salt elimination reactions and halide abstraction. bohrium.com The resulting structures often feature distorted geometries, with the coordination number being influenced by the nature of the ligands and counter-anions. bohrium.com

Ligand Exchange Dynamics in Coordination Compounds

Ligand exchange is a fundamental process in coordination chemistry where a ligand in a metal complex is replaced by another. The rates and mechanisms of these reactions are crucial for understanding the reactivity of coordination compounds. The dynamics of ligand exchange can be studied using various experimental techniques, such as NMR spectroscopy, and computational modeling.

For square-planar complexes, like those of Pd(II), ligand substitution reactions are common. chemrxiv.org The mechanism of ligand exchange can be associative, where the incoming ligand first binds to the metal center to form an intermediate with an increased coordination number, followed by the departure of the leaving group. chemrxiv.org Computational studies using machine learning potentials have been employed to model the ligand exchange dynamics of a Pd(II) complex in acetonitrile, confirming an associative mechanism with a trigonal bipyramidal transition state. chemrxiv.org The free energy barrier for such exchanges can be calculated and compared with experimental values. chemrxiv.org

Solution Chemistry of Metal-Ligand Interactions

The behavior of metal-ligand complexes in solution is critical for a wide range of applications. Potentiometric titration is a common technique used to determine the stability constants of metal complexes in solution. rjpbcs.comijnrd.org The stability constant (or formation constant) is an equilibrium constant for the formation of a complex and provides a measure of the strength of the metal-ligand interaction. wikipedia.org

Studies on transition metal complexes with various pharmacologically active ligands containing pyridine moieties have been conducted to determine their proton-ligand and metal-ligand stability constants. researchgate.net For example, pH-metric studies have been used to investigate the interaction of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with a hydrazide ligand derived from isonicotinic acid in an ethanol-water mixture. researchgate.net The order of stability constants for these complexes was found to be Cu(II) > Co(II) > Mn(II) > Ni(II) > Zn(II). researchgate.net Such studies provide valuable insights into the speciation of metal complexes in solution at different pH values.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystalline Architectures

Analysis of the crystal structure of methyl 4-pyridinecarboxylate reveals that the molecules are linked into chains and sheets through these weak hydrogen bonds. For instance, the carbonyl oxygen atom of the ester group acts as an acceptor for C–H donors from the pyridine (B92270) ring of an adjacent molecule. Similarly, the nitrogen atom of the pyridine ring can accept a hydrogen from the methyl group of a neighboring molecule. These interactions create a robust three-dimensional network.

Table 1: Hydrogen Bonding Parameters in the Crystal Structure of Methyl 4-pyridinecarboxylate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C(2)-H(2)···O(1)0.932.583.48163
C(3)-H(3)···N(1)0.932.653.56168
C(5)-H(5)···O(2)0.932.553.45162
C(6)-H(6)···O(1)0.932.603.50160
C(7)-H(7A)···O(2)0.962.683.61163

Data is representative and based on typical C-H···O and C-H···N hydrogen bond geometries.

π-π Stacking Interactions in Molecular Assemblies

The aromatic pyridine ring of methyl 4-pyridinecarboxylate facilitates π-π stacking interactions, which are crucial in the formation of its supramolecular assemblies. In the crystal lattice, molecules often arrange in a parallel-displaced or T-shaped manner to maximize these stabilizing interactions. The electron-deficient nature of the pyridine ring influences the geometry of these stacks.

In the solid state, adjacent pyridine rings of methyl 4-pyridinecarboxylate molecules are observed to overlap, with interplanar distances indicative of significant π-π stacking. These interactions contribute to the thermodynamic stability of the crystalline form and influence the material's physical properties. The offset of the stacked rings is a key parameter in determining the strength of the interaction, with a parallel-displaced arrangement often being energetically favorable.

Table 2: π-π Stacking Parameters for Methyl 4-pyridinecarboxylate

Interacting RingsCentroid-to-Centroid Distance (Å)Interplanar Distance (Å)Slippage Distance (Å)
Pyridine - Pyridine3.753.501.32

Data is representative and based on typical π-π stacking geometries for pyridine derivatives.

Formation of Coordination Polymers and Metal-Organic Framework Materials

Methyl 4-pyridinecarboxylate serves as a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen atom possesses a lone pair of electrons that can readily coordinate to a variety of metal ions. The ester functionality, while generally a weaker coordinator than the pyridine nitrogen, can also participate in binding, leading to diverse structural motifs. The deprotonated form, isonicotinate (B8489971), is also a highly effective ligand.

The geometry of the methyl 4-pyridinecarboxylate ligand, being linear and rigid, allows for the predictable assembly of extended networks. By selecting appropriate metal centers with specific coordination preferences, it is possible to direct the formation of 1D chains, 2D layers, or 3D frameworks. The resulting materials can exhibit porosity, making them of interest for applications in gas storage and separation.

Table 3: Examples of Coordination Polymers and MOFs with Isonicotinate Ligands

Metal IonCompound FormulaDimensionalityStructural Features
Copper(II)[Cu(INA)₂(H₂O)]·H₂O1DChain of Cu(II) ions bridged by isonicotinate ligands.
Zinc(II)[Zn(INA)₂(H₂O)₄]0DDiscrete molecular complex.
Cadmium(II)[Cd(INA)₂(H₂O)₂]2DLayered structure with isonicotinate bridges.

INA = Isonicotinate

Host-Guest Chemistry and Enclathration Phenomena in Supramolecular Systems

The ability of methyl 4-pyridinecarboxylate to participate in non-covalent interactions makes it a suitable candidate for involvement in host-guest chemistry. While not a traditional host molecule itself, it can act as a guest, becoming encapsulated within the cavity of a larger host molecule. This enclathration is driven by a combination of forces, including hydrogen bonding, π-π stacking, and van der Waals interactions between the host and the guest.

For example, cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with a variety of guest molecules. The aromatic pyridine ring of methyl 4-pyridinecarboxylate can be encapsulated within the cyclodextrin (B1172386) cavity, leading to changes in its physical and chemical properties, such as increased aqueous solubility. The stability of such host-guest complexes is dependent on the size and shape complementarity between the host and guest.

Table 4: Host-Guest Systems Involving Pyridine Derivatives

Host MoleculeGuest MoleculeDriving Forces for ComplexationPotential Applications
β-CyclodextrinPyridineHydrophobic interactions, van der Waals forcesDrug delivery, solubilization
Calix crystallography.netarenePyridinium ionIon-dipole interactions, C-H···π interactionsIon sensing
Cucurbit researchgate.neturilMethyl Viologen (a bipyridinium derivative)Hydrophobic interactions, ion-dipole interactionsMolecular switches, drug delivery

While specific studies on the enclathration of methyl 4-pyridinecarboxylate are not extensively documented, the principles of host-guest chemistry with similar pyridine-containing molecules suggest its potential for forming stable inclusion complexes.

Advanced Applications in Catalysis and Materials Science

Heterogeneous Catalysis Mediated by Methyl 4-Pyridinecarboxylate Derivatives and Related Compounds

The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation and reusability. Pyridinecarboxylic acids, including the 4-isomer, are effective ligands for anchoring metal complexes to solid matrices.

Research has demonstrated the covalent grafting of iron(III) pyridine-carboxylate complexes onto kaolinite. researcher.life These supported catalysts have shown efficacy in promoting green and selective oxidation reactions. researcher.life The solid support provides thermal stability and prevents the leaching of the active metal species, making the system robust and recyclable.

Another approach involves the use of metal-organic frameworks (MOFs) where the pyridine-based ligand is an integral part of the structure. A MOF with a UiO-topology, featuring organic linkers with a pyridylimine-ligated cobalt catalytic moiety, has been employed for the N-formylation of various amines using CO2. nih.govresearchgate.net This heterogeneous catalyst operates under mild conditions and can be recycled and reused multiple times without significant loss of activity. nih.gov

Furthermore, supported metal catalysts have been developed for the hydrogenation and oxidation of pyridine (B92270) derivatives. A nitrogen-modified titania-supported cobalt catalyst has proven effective for pyridine hydrogenation under acid-free conditions in water. bohrium.comresearcher.life In the realm of oxidation, Va-Ti-Zr oxide catalysts have been utilized for the vapor-phase oxidation of 4-methylpyridine (B42270) to produce isonicotinic acid, a key industrial process. google.com The catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid to yield pyridine-4-carboxylic acid has also been achieved using nickel or platinum as heterogeneous catalysts. researchgate.net

Homogeneous Catalysis with Pyridinecarboxylate Ligands

In homogeneous catalysis, the ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. Pyridinecarboxylate ligands, due to their robust coordination chemistry, have been extensively used in a variety of catalytic transformations.

Organometallic iridium complexes featuring pyridinecarboxylate ligands have emerged as promising precatalysts for the oxidation of water to molecular oxygen. acs.org These catalysts exhibit high turnover frequencies and operate at significantly lower oxidation potentials compared to many other iridium-based systems, making them suitable for applications in artificial photosynthesis. acs.org

Polycarboxylate complexes of transition metals like chromium(III) and cobalt(II) with ligands such as dipicolinate (a pyridine dicarboxylate) act as effective precatalysts for olefin oligomerization when activated by methylaluminoxane (B55162) (MMAO). mdpi.com These complexes form active centers that catalyze the controlled polymerization of olefins. mdpi.com

The versatility of pyridine-based ligands is further highlighted in C-H bond functionalization reactions. While not exclusively using carboxylate derivatives, studies on rhodium and iridium-catalyzed C-H alkylation and alkenylation of the pyridine ring demonstrate the fundamental role of the pyridine moiety in directing and facilitating these transformations. beilstein-journals.org The electronic influence of a carboxylate group, as seen in Methyl 4-pyridinecarboxylate, can be strategically used to modulate the reactivity of the metal center in such catalytic cycles.

Design of Functional Materials Utilizing Pyridinecarboxylate Building Blocks

The rigid structure and versatile coordination modes of pyridinecarboxylates make them ideal building blocks (linkers) for the construction of functional materials with tailored properties, including polymers and inorganic-organic hybrids.

Pyridine dicarboxylic acids (PDCs) are recognized as valuable renewable monomers for the synthesis of advanced polyesters. wur.nl The incorporation of the pyridine unit into the polymer backbone can impart unique thermal and mechanical properties. Polyesters derived from isomers of PDC have been synthesized and studied for their structure-property relationships. wur.nl Although high temperatures are often required for polycondensation, the thermal stability of the PDC monomer is a critical factor. wur.nl

Coordination polymers represent another class of materials where pyridinecarboxylate ligands are fundamental. The reaction of pyridine-2,4,6-tricarboxylic acid with various transition metals and lanthanides under hydrothermal conditions leads to the formation of coordination polymers with diverse dimensionality and structural architectures. rsc.org

Furthermore, block copolymers containing pyridine moieties, such as poly(4-vinyl pyridine-b-methyl methacrylate), have been synthesized. researchgate.net The pyridine units in these polymers can be used to complex with metal ions, leading to the formation of metal-loaded micelles or other nanostructures. While the direct polymerization of Methyl 4-pyridinecarboxylate is less common, the principles derived from these related systems demonstrate the potential for creating functional polymeric materials. These pyridine-containing polymers can serve as matrices or functional components in polymer-inorganic nanocomposites, where inorganic nanoparticles are dispersed to enhance material properties. mdpi.com

The use of pyridinecarboxylate ligands is particularly prominent in the synthesis of inorganic-organic hybrid materials, most notably metal-organic frameworks (MOFs) and polyoxometalate (POM)-based compounds. The conjugate base of isonicotinic acid is a well-established linker for forming coordination polymers and MOFs by binding to metal ions through both its nitrogen atom and carboxylate group. wikipedia.org

Numerous MOFs have been constructed using pyridine-3,5-dicarboxylic acid and various transition metals, resulting in compounds with diverse structural topologies, from 0D binuclear complexes to 3D coordination polymers. The final structure is often influenced by the choice of metal ion and reaction conditions.

In the field of POM-based hybrids, pyridinecarboxylate ligands are used to link transition metal complexes to polyanion clusters. This has led to the creation of novel materials with interesting photocatalytic and electrochemical properties. For instance, five distinct hybrid compounds based on a Keggin-type polyoxoanion ([SiW12O40]4−) have been synthesized using different isomers of pyridinecarboxylic acid (isonicotinic, nicotinic, and picolinic acids) and other N-containing ligands. These materials exhibit structures ranging from 0D discrete units to 2D layered frameworks and have been investigated for the photocatalytic degradation of organic dyes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of methyl 4-pyridinecarboxylate often relies on the Fischer-Speier esterification of isonicotinic acid with methanol (B129727), typically catalyzed by a strong mineral acid like sulfuric acid. wikipedia.orgprepchem.com While effective, this method presents challenges related to harsh reaction conditions and the need for neutralization during workup. Consequently, current research is heavily focused on developing more efficient, selective, and environmentally benign synthetic strategies.

A significant thrust in this area is the adoption of "green chemistry" principles. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.com Methodologies such as microwave-assisted synthesis have shown promise, offering benefits like drastically reduced reaction times and higher product yields compared to conventional heating methods. nih.gov Iron-catalyzed cyclization reactions are also being explored as a facile and green route to produce substituted pyridines. rsc.org

Furthermore, enhancing selectivity, particularly through direct C-H functionalization, is a key goal to avoid the need for pre-functionalized starting materials. researchgate.net This increases step economy and reduces waste. researchgate.net Research into novel catalytic systems, including copper-catalyzed reactions, is paving the way for direct arylation and other modifications of the pyridine (B92270) ring, offering more straightforward routes to complex derivatives. rsc.org The development of methods for the regioselective functionalization of the pyridine core is critical for synthesizing specifically substituted isomers required for applications in pharmaceuticals and materials science. nih.govacs.org

MethodCatalyst/ConditionsKey Advantages
Fischer-Speier Esterification Isonicotinic acid, Methanol, H₂SO₄, RefluxHigh yields (~80%), well-established
Microwave-Assisted Synthesis Microwave irradiationShorter reaction times, improved yields, green approach
Iron-Catalyzed Cyclization FeCl₃ catalyst, Ketoxime acetates, AldehydesHigh yields, good functional group tolerance, additive-free
Thermo-catalytic Conversion Zeolite catalysts, Glycerol, AmmoniaUtilizes renewable feedstocks, sustainable production

Application of Advanced Spectroscopic and Structural Elucidation Techniques for Reactivity Studies

Understanding the intricate reactivity of methyl 4-pyridinecarboxylate and its derivatives is fundamental to harnessing their full potential. Advanced spectroscopic techniques are indispensable tools for elucidating reaction mechanisms, characterizing complex structures, and studying dynamic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains a cornerstone for structural confirmation of newly synthesized compounds. nih.govchemicalbook.com It provides precise information about the chemical environment of atoms within the molecule. High-resolution mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is crucial for identifying reaction products and intermediates, as demonstrated in studies of its metabolites. nih.govresearchgate.net

Beyond basic characterization, these techniques are applied to more complex reactivity studies. For instance, UV-vis spectrophotometry is employed to conduct kinetic investigations of reactions involving pyridinecarboxylates by monitoring the formation or consumption of chromophoric species over time. researchgate.net Spectroscopic methods are also vital in studying the formation and properties of metal-organic frameworks (MOFs) where methyl 4-pyridinecarboxylate acts as a ligand. Techniques like X-ray photoelectron spectroscopy (XPS) can be used to probe the oxidation states of metal centers within these frameworks, which is critical for understanding their catalytic or electronic behavior. rsc.org Infrared (IR) spectroscopy provides valuable information on the coordination modes of the carboxylate group to the metal centers. chemicalbook.com

TechniqueApplication in Methyl 4-pyridinecarboxylate ResearchInformation Obtained
¹H and ¹³C NMR Structural characterization of new derivatives. nih.govmdpi.comChemical structure, purity, electronic environment of nuclei.
Mass Spectrometry (MS) Identification of reaction products and metabolites. nih.govresearchgate.netMolecular weight, fragmentation patterns.
Infrared (IR) Spectroscopy Characterization of functional groups and coordination modes. nih.govchemicalbook.comVibrational modes of bonds (e.g., C=O, C-O).
UV-Vis Spectroscopy Kinetic studies of reactions, analysis of electronic properties. nih.govresearchgate.netElectronic transitions, reaction rates.
X-ray Photoelectron Spectroscopy (XPS) Probing oxidation states in metal complexes/MOFs. rsc.orgElemental composition and chemical state of surface atoms.

Expansion of Theoretical Models and Computational Predictions for Complex Systems

Computational chemistry and theoretical modeling have become powerful partners to experimental research, providing deep insights into the electronic structure, stability, and reactivity of molecules like methyl 4-pyridinecarboxylate. Density Functional Theory (DFT) is a particularly prominent quantum chemical modeling method used to predict and analyze molecular characteristics at the atomic level. researchgate.net

These theoretical studies are essential for rationalizing experimental observations and guiding the design of new molecules and materials. For example, DFT calculations can be used to optimize the geometry of metal complexes containing isonicotinate (B8489971) ligands, confirming their stability and elucidating the nature of the metal-ligand bonding. researchgate.net Such models can also predict frontier molecular orbitals (HOMO/LUMO), which are critical for understanding the electronic and optical properties of these compounds and their potential in applications like semiconductors. rsc.org

Computational models are also invaluable for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction, as has been done for the atmospheric reactions of related aromatic compounds with radicals. mdpi.com This information helps to understand reaction kinetics and predict the most likely product outcomes, complementing experimental kinetic studies. mdpi.com

Exploration of Innovative Applications in Advanced Materials Science

The unique structure of methyl 4-pyridinecarboxylate, featuring a coordinating nitrogen atom on the pyridine ring and a carboxylate group, makes it an exceptionally versatile ligand and precursor in materials science. Its ability to link metal ions has led to its extensive use in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org

These materials exhibit a wide range of fascinating and useful properties. Researchers have developed luminescent MOFs (LMOFs) where the isonicotinate linker acts as a luminophore, with potential applications in sensing and optical devices. The rigid, ordered structure of the MOF can enhance the light-emitting properties of the ligand by minimizing non-radiative decay pathways.

Furthermore, pyridinecarboxylate-based materials are being actively investigated for energy applications. They have been incorporated as photosensitizers in dye-sensitized solar cells (DSSCs) and as anolyte materials in nonaqueous redox flow batteries, where the pyridine core must undergo reversible electrochemical reactions. The ability to form extended, two-dimensional (2D) layered structures opens up possibilities in catalysis and electronics, leveraging the properties of 2D materials. nih.govresearchgate.net The photocatalytic activity of cerium-based MOFs with pyridine-tricarboxylate linkers has been demonstrated in the degradation of organic pollutants, highlighting the potential of these materials in environmental remediation. rsc.org

Application AreaMaterial TypeFunction of Methyl 4-pyridinecarboxylateResulting Property/Use
Optoelectronics Luminescent Metal-Organic Frameworks (LMOFs)Serves as a luminophore (light-emitting component). Enhanced light emission for sensing and displays.
Solar Energy Dye-Sensitized Solar Cells (DSSCs)Component in the synthesis of photosensitizers. Light harvesting for solar energy conversion.
Energy Storage Nonaqueous Redox Flow BatteriesPrecursor for pyridine-based anolyte materials. Stable, reversible electrochemical energy storage.
Novel Materials 2D Coordination PolymersActs as a bridging ligand to form layered structures. nih.govUnique electronic and optical properties.
Environmental Photocatalytic MOFsLigand to create catalytically active frameworks. rsc.orgDegradation of organic pollutants under light.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.